

# Comparison of additively manufactured Nitinol with wrought Nitinol properties

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## A Comparative Guide to Additively Manufactured vs. Wrought Nitinol

**Nitinol**, a nearly equi-atomic alloy of nickel and titanium, is renowned for its unique properties of superelasticity and thermal shape memory effect, making it a critical material in the medical device, aerospace, and robotics industries. Traditionally, **Nitinol** components are fabricated using conventional wrought processing, which involves casting, forging, and drawing. However, the rise of additive manufacturing (AM), also known as 3D printing, offers a transformative approach to producing **Nitinol** parts with unprecedented geometric complexity. This guide provides an objective comparison of the properties of **Nitinol** produced by AM technologies, such as Selective Laser Melting (SLM) and Laser Powder Bed Fusion (LPBF), with those of traditionally wrought **Nitinol**, supported by experimental data and standardized testing protocols.

## Quantitative Property Comparison

The properties of additively manufactured **Nitinol** are highly dependent on the specific AM process, parameters used, and post-processing steps like heat treatment. The following tables summarize a range of typical values reported in scientific literature for key performance indicators.

Table 1: Comparative Mechanical Properties

Property	Wrought Nitinol	Additively Manufactured (AM) Nitinol (Post-Processed)
Ultimate Tensile Strength	895 - 1900 MPa[1]	750 - 1500 MPa[2]
Elongation at Break	5 - 50%[1]	3 - 18%
Young's Modulus (Austenite)	75 - 83 GPa[1]	40 - 90 GPa
Fatigue Strength/Limit	~0.4 - 0.8% strain[3]	Highly variable, can be comparable to wrought[4]

Note: AM properties are post-heat treatment, which is crucial for optimizing mechanical performance. As-built AM parts typically exhibit lower strength and ductility.

Table 2: Functional (Shape Memory & Superelastic) Properties

Property	Wrought Nitinol	Additively Manufactured (AM) Nitinol (Post-Processed)
Transformation Temperatures (Af)	Tunable from approx. -100°C to 120°C[5]	Highly process-dependent, tunable with heat treatment[6] [7]
Recoverable Strain (Superelastic)	Up to 8%	Up to 6-8%
Hysteresis ( $\Delta T = A_p - M_p$ )	Typically 25°C - 50°C[8]	Influenced by processing and heat treatment[9]

Af = Austenite Finish Temperature. The ability to precisely control transformation temperatures in AM **Nitinol** is an active area of research.

Table 3: Biocompatibility and Corrosion Resistance

Property	Wrought Nitinol (Surface Treated)	Additively Manufactured (AM) Nitinol (Surface Treated)
Nickel Ion Release	Very low with stable oxide layer[10]	Can be higher due to surface roughness/porosity, but reducible with polishing[7]
Corrosion Breakdown Potential (Eb)	>800 mV vs SCE (Electropolished)[11][12]	Variable; can be < -100 mV or >800 mV depending on surface and oxide layer[12][13]

SCE = Saturated Calomel Electrode. Surface treatments like electropolishing are critical for both wrought and AM **Nitinol** to form a stable, corrosion-resistant titanium oxide (TiO<sub>2</sub>) layer, minimizing nickel release.[14]

## Detailed Experimental Protocols

Accurate characterization of **Nitinol** properties requires standardized testing methodologies. Below are detailed protocols for key experiments.

### Tensile and Superelastic Property Assessment

This protocol is based on the ASTM F2516 standard for tension testing of superelastic nickel-titanium materials.[15][16][17][18][19]

- Objective: To determine upper plateau strength, lower plateau strength, residual elongation, ultimate tensile strength (UTS), and total elongation.
- Apparatus: A calibrated universal testing machine equipped with a load cell, an extensometer for precise strain measurement, and grips suitable for wires or tubes (e.g., wedge grips).[15] For medical device applications, testing is often performed in a temperature-controlled fluid bath set to 37°C to simulate physiological conditions.[20]
- Procedure:
  - Sample Preparation: Prepare a specimen with a defined gauge length according to the standard.

- Mounting: Secure the specimen in the grips, ensuring axial alignment and no pre-load.[15]
- Loading-Unloading Cycle:
  - Initiate tensile loading at a constant strain rate (e.g.,  $0.01 \text{ s}^{-1}$ ).[17]
  - Pull the specimen to a specified strain, typically 6%.[16]
  - Record the stress at this point (Upper Plateau Strength).
  - Unload the specimen at the same rate until the stress is near zero (e.g.,  $< 7 \text{ MPa}$ ).[16]
  - Record the stress at a specified point during unloading (Lower Plateau Strength).
- Fracture Test: Immediately following the unloading step, pull the specimen again at the same strain rate until fracture occurs.[15]
- Data Analysis: From the resulting stress-strain curve, determine the UTS, total elongation at fracture, and the residual elongation (permanent set) after the initial 6% strain cycle.[17]

## Transformation Temperature Determination

This protocol follows the principles outlined in ASTM F2004 using Differential Scanning Calorimetry (DSC).[21]

- Objective: To measure the start and finish temperatures for the martensitic and austenitic phase transformations ( $M_s$ ,  $M_f$ ,  $A_s$ ,  $A_f$ ).
- Apparatus: A Differential Scanning Calorimeter (DSC) calibrated with a standard material like indium.[8]
- Procedure:
  - Sample Preparation: A small, representative sample (typically 5-20 mg) is cut from the material and encapsulated in an aluminum DSC pan.
  - Thermal Cycling:
    - The sample is placed in the DSC cell alongside a reference pan.

- The cell is cooled to a temperature well below the expected  $M_f$  (e.g.,  $-150^{\circ}\text{C}$ ).
- The sample is then heated at a controlled rate (e.g.,  $10^{\circ}\text{C}/\text{min}$ ) to a temperature above the expected  $A_f$  (e.g.,  $150^{\circ}\text{C}$ ).[\[22\]](#)
- The sample is subsequently cooled back to the starting temperature at the same rate.
- Data Analysis: The DSC instrument records the heat flow to or from the sample relative to the reference. The resulting thermogram shows exothermic peaks during cooling (austenite to martensite) and endothermic peaks during heating (martensite to austenite). The start, peak, and finish temperatures for each transformation are determined from these peaks. It is important to note that residual stress can affect DSC measurements, and an annealing heat treatment may be required for accurate results in some cases.[\[23\]](#)

## Corrosion Resistance Evaluation

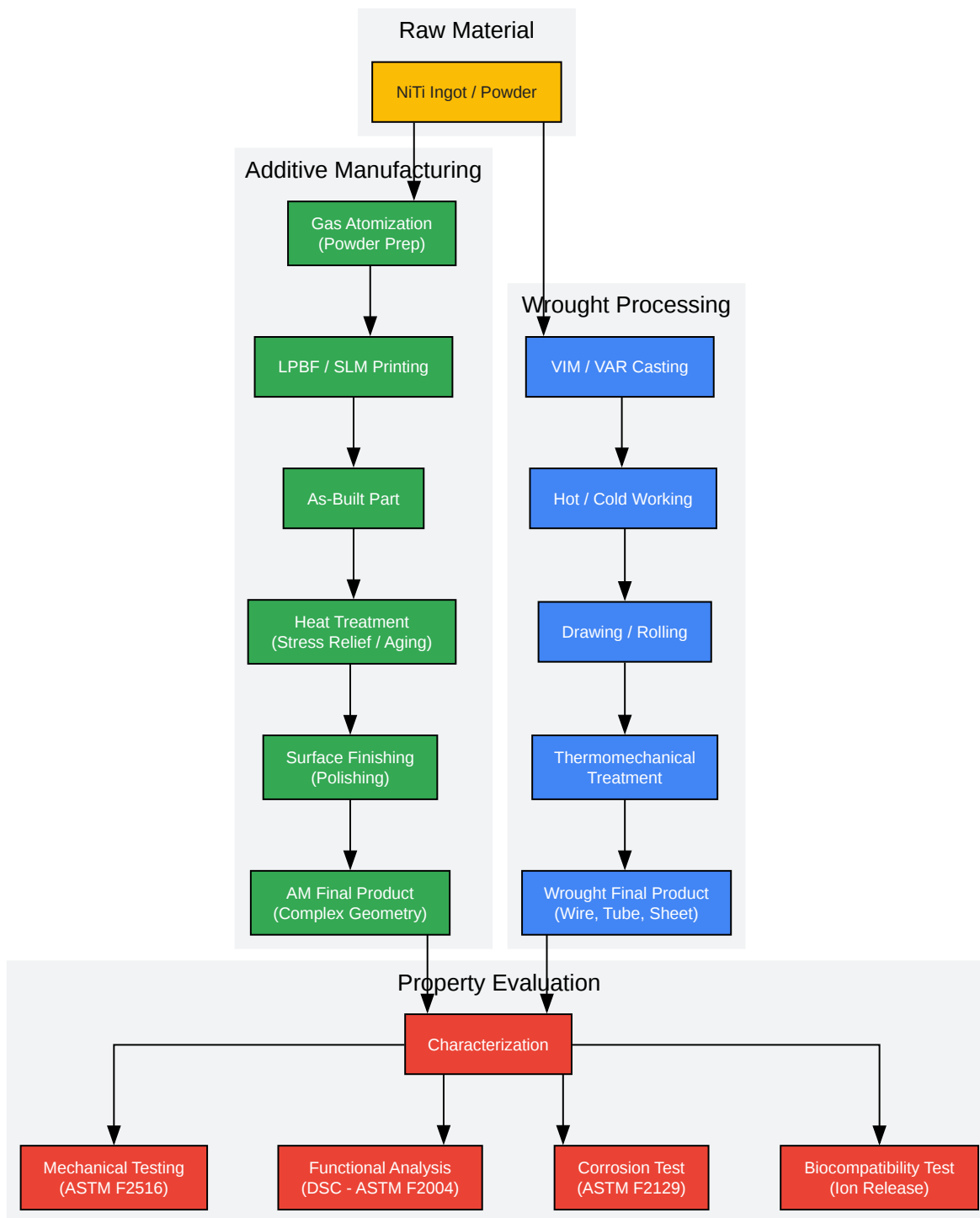
This protocol is based on the ASTM F2129 standard for conducting cyclic potentiodynamic polarization measurements.[\[11\]](#)

- Objective: To determine the corrosion susceptibility of **Nitinol**, specifically its corrosion potential ( $E_{\text{corr}}$ ) and breakdown (pitting) potential ( $E_b$ ).
- Apparatus: A potentiostat and a standard three-electrode electrochemical cell. The **Nitinol** sample is the working electrode, a platinum wire serves as the counter electrode, and a saturated calomel electrode (SCE) is used as the reference electrode.[\[24\]](#)
- Procedure:
  - Electrolyte: The cell is filled with a simulated physiological solution, such as Phosphate Buffered Saline (PBS) or Hanks' solution, and maintained at  $37^{\circ}\text{C}$ .[\[24\]](#)[\[25\]](#)
  - Stabilization: The sample is immersed in the solution, and the open-circuit potential (OCP) is monitored for a stabilization period, typically one hour.[\[24\]](#)
  - Potentiodynamic Scan:
    - A potential scan is initiated from a value below the OCP.

- The potential is swept in the anodic (positive) direction at a constant scan rate (e.g., 1 mV/s).[24]
- The corresponding current density is recorded. The scan is reversed after reaching a vertex potential or a set current density limit.[26]
- Data Analysis: A polarization curve (log of current density vs. potential) is plotted.  $E_{corr}$  is the potential at the lowest current density.  $E_b$  is the potential at which the current density begins to rapidly increase, indicating the onset of localized corrosion (pitting).[26] A higher  $E_b$  signifies greater resistance to pitting corrosion.

## Manufacturing and Evaluation Workflow

The diagram below illustrates the distinct manufacturing pathways for wrought and additively manufactured **Nitinol**, followed by a common set of evaluation protocols to characterize the final product.



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Caption: Workflow for Wrought vs. AM **Nitinol** processing and evaluation.

## Conclusion

The choice between additively manufactured and wrought **Nitinol** depends heavily on the application's specific requirements.

- Wrought **Nitinol** remains the benchmark for applications requiring well-characterized, highly reliable, and consistent properties, particularly in high-fatigue environments.[3] Its primary limitation is the geometric constraint of conventional manufacturing processes.
- Additively Manufactured **Nitinol** opens the door to creating highly complex, patient-specific, and functionally graded components that are impossible to produce through wrought methods.[13] While as-built AM parts may have inferior properties, optimized post-processing, especially heat treatment, can yield mechanical and functional characteristics comparable to their wrought counterparts.[13] However, researchers and developers must contend with challenges inherent to AM, such as residual stresses, potential defects, and the critical influence of process parameters on the final material properties.[13] Continued research is focused on process optimization and standardization to enhance the reliability and predictability of AM **Nitinol** for critical applications.

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